molecular formula C8H6BrFO2 B1331574 2-(2-Bromo-3-fluorophenyl)acetic acid CAS No. 958454-33-6

2-(2-Bromo-3-fluorophenyl)acetic acid

Cat. No. B1331574
M. Wt: 233.03 g/mol
InChI Key: GQCHYZKUKPMGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several studies. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation for producing aryl bromides and chlorides in good yields . Similarly, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid involved the regioselective bromination of 4-methoxyphenylacetic acid . These methods could potentially be adapted for the synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential structure of 2-(2-Bromo-3-fluorophenyl)acetic acid. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . The presence of halogen atoms, such as bromine, is known to influence the electron distribution within the molecule, as indicated by the C—C—C angles . These structural features are likely to be relevant to the 2-(2-Bromo-3-fluorophenyl)acetic acid molecule as well.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is often explored through their participation in various chemical reactions. Although the provided papers do not directly discuss reactions involving 2-(2-Bromo-3-fluorophenyl)acetic acid, they do mention the use of halogenated compounds as intermediates or reagents in synthesis . The presence of both bromo and fluoro substituents on the aromatic ring could influence the reactivity of the compound, potentially making it a useful intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be inferred from related studies. For instance, the specific rotation of S-2-fluoro-2-phenyl acetic acid provides information on its chiroptical properties . The crystal structure elucidation of 2-(4-fluorophenoxy) acetic acid reveals details about its solid-state conformation and intermolecular interactions . These properties, including stability in different solvents, reactivity, and crystalline behavior, are important for understanding the behavior of 2-(2-Bromo-3-fluorophenyl)acetic acid in various contexts.

Scientific Research Applications

Structural and Reactivity Studies

A comparative DFT study was performed on halogenated phenylacetic acids, including 2-(2-Bromo-3-fluorophenyl)acetic acid. This study focused on understanding the reactivity, acidity, and vibrational spectra of these compounds. The research calculated various molecular descriptors such as Fukui functions, local softness, electronegativity, and HOMO-LUMO gap. Additionally, the vibrational spectra were analyzed and compared with experimental data, offering insights into the structural and reactive nature of these molecules (Srivastava et al., 2015).

Synthetic Pathways

Another study focused on developing new synthetic routes to 2-Fluoro-2-phenylalkanoic acids, showcasing methods for obtaining these compounds through oxidation and alternative pathways. This research is crucial for understanding the synthesis and potential applications of related compounds (Goj & Haufe, 2006).

Crystal Structure and Characterization

Research on the synthesis, characterization, and crystal structure of related compounds offers valuable insights. One study detailed the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, including its characterization through various analytical methods and single-crystal X-ray diffraction. Understanding the crystal structure of similar compounds can guide the research and application of 2-(2-Bromo-3-fluorophenyl)acetic acid (Sapnakumari et al., 2014).

Vibrational and Electronic Studies

Vibrational (FT-IR, FT Raman), electronic, and docking studies, along with wave function analysis on similar compounds, such as 3-Bromophenyl acetic acid, provide a comprehensive understanding of their structural, chemical, electronic, and biological activities. These studies, which include molecular docking, are pivotal in assessing the potential applications in various scientific fields (Rahuman et al., 2020).

Safety And Hazards

The safety information available indicates that “2-(2-Bromo-3-fluorophenyl)acetic acid” may cause serious eye irritation (Hazard Statements H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary statements P305;P338;P351) .

properties

IUPAC Name

2-(2-bromo-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCHYZKUKPMGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650425
Record name (2-Bromo-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-3-fluorophenyl)acetic acid

CAS RN

958454-33-6
Record name (2-Bromo-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.